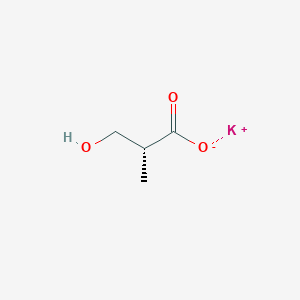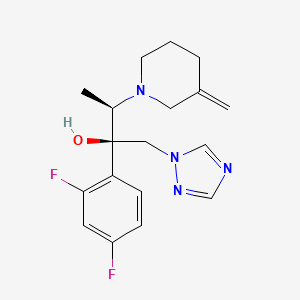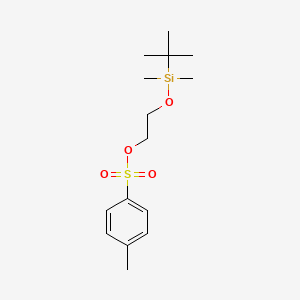
2-tert-Butyldimethylsilyloxyethyl Tosylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-tert-Butyldimethylsilyloxyethyl Tosylate is a chemical compound with the molecular formula C15H26O4SSi and a molecular weight of 330.52 g/mol . It is an intermediate in the synthesis of Everolimus, a macrolide immunosuppressant derived from Rapamycin . This compound is known for its role in inhibiting cytokine-mediated lymphocyte proliferation .
准备方法
Synthetic Routes and Reaction Conditions
2-tert-Butyldimethylsilyloxyethyl Tosylate is synthesized through a series of chemical reactions involving the protection of hydroxyl groups and the introduction of tosylate groups. The general synthetic route involves the following steps:
Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Tosylation: The protected hydroxyl group is then tosylated using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Using batch reactors for the protection and tosylation steps.
Purification: Purification of the final product through techniques such as column chromatography or recrystallization.
化学反应分析
Types of Reactions
2-tert-Butyldimethylsilyloxyethyl Tosylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The tosylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Deprotection: The tert-butyldimethylsilyl (TBDMS) group can be removed under acidic or basic conditions to regenerate the hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as alkoxides, thiolates, and amines. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Reagents such as tetrabutylammonium fluoride (TBAF) or hydrochloric acid (HCl) are used for deprotection.
Major Products Formed
Nucleophilic Substitution: The major products formed are the corresponding substituted ethers, thioethers, or amines.
Deprotection: The major product is the deprotected alcohol.
科学研究应用
2-tert-Butyldimethylsilyloxyethyl Tosylate has several scientific research applications, including:
Industry: Employed in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 2-tert-Butyldimethylsilyloxyethyl Tosylate involves its role as an intermediate in the synthesis of Everolimus. Everolimus exerts its effects by inhibiting the mammalian target of rapamycin (mTOR) pathway, which is crucial for cell growth, proliferation, and survival . By inhibiting mTOR, Everolimus suppresses cytokine-mediated lymphocyte proliferation, making it effective in immunosuppressive therapies .
相似化合物的比较
Similar Compounds
Methanesulfonyl (Mesyl) Compounds: Similar to tosylates, mesylates are used to convert hydroxyl groups into good leaving groups for nucleophilic substitution reactions.
Trifluoromethanesulfonyl (Triflyl) Compounds: These compounds are also used for similar purposes but offer better leaving group properties due to the electron-withdrawing trifluoromethyl group.
Uniqueness
2-tert-Butyldimethylsilyloxyethyl Tosylate is unique due to its specific use as an intermediate in the synthesis of Everolimus, which has significant medical applications . Its combination of a silyl-protected hydroxyl group and a tosylate leaving group makes it particularly useful in multi-step organic syntheses.
属性
分子式 |
C15H26O4SSi |
|---|---|
分子量 |
330.5 g/mol |
IUPAC 名称 |
2-[tert-butyl(dimethyl)silyl]oxyethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H26O4SSi/c1-13-7-9-14(10-8-13)20(16,17)18-11-12-19-21(5,6)15(2,3)4/h7-10H,11-12H2,1-6H3 |
InChI 键 |
SURVAMFPFPDSHK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCO[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


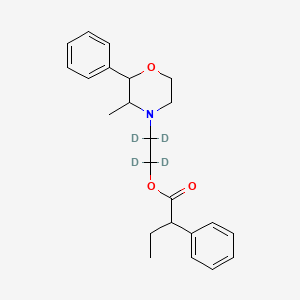
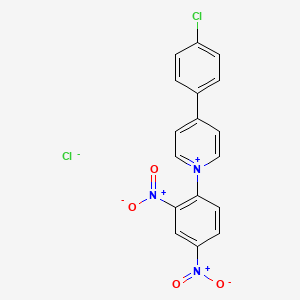

![4-[(1E)-2-phenyldiazenyl]-Benzenebutanol](/img/structure/B13436041.png)
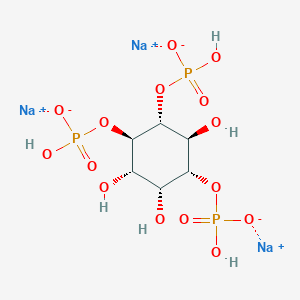
![5-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B13436046.png)
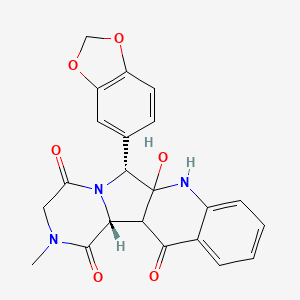
![4-Cyano-4-[4-methoxy-3-(4-phenoxybutoxy)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B13436065.png)
![(1S,2S,3S,4R,8S,9S,12S)-13-(dideuteriomethylidene)-12-hydroxy-4,8-dimethyltetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid](/img/structure/B13436067.png)
![1-(2,3-Dihydro[2,4'-bibenzo[b]thiophen]-4-yl)-piperazine](/img/structure/B13436068.png)
